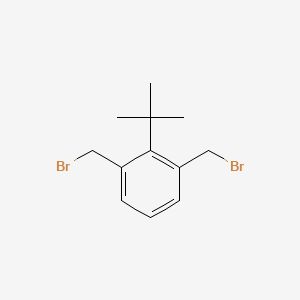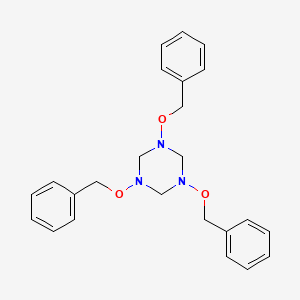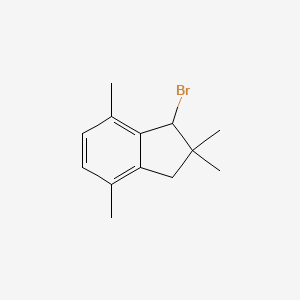
1,2-Diethylidenecyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diethylidenecyclohexane is an organic compound with the molecular formula C10H16 It is characterized by the presence of two ethylidene groups attached to a cyclohexane ring
Méthodes De Préparation
The synthesis of 1,2-Diethylidenecyclohexane typically involves the reaction of cyclohexanone with ethylidene compounds under specific conditions. One common method includes the use of strong bases to facilitate the formation of the ethylidene groups on the cyclohexane ring. Industrial production methods may involve catalytic processes to optimize yield and purity.
Analyse Des Réactions Chimiques
1,2-Diethylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethylidene groups to ethyl groups.
Substitution: Halogenation and other substitution reactions can occur at the ethylidene groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Diethylidenecyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,2-Diethylidenecyclohexane involves its interaction with specific molecular targets. The ethylidene groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1,2-Diethylidenecyclohexane can be compared with similar compounds such as:
1,2-Dimethylidenecyclohexane: Similar structure but with methylidene groups instead of ethylidene.
1,2-Diethylcyclohexane: Lacks the double bonds present in this compound.
Cyclohexane derivatives: Various derivatives with different substituents on the cyclohexane ring. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
92013-62-2 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
1,2-di(ethylidene)cyclohexane |
InChI |
InChI=1S/C10H16/c1-3-9-7-5-6-8-10(9)4-2/h3-4H,5-8H2,1-2H3 |
Clé InChI |
ISMMDQDLPHTDNN-UHFFFAOYSA-N |
SMILES canonique |
CC=C1CCCCC1=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


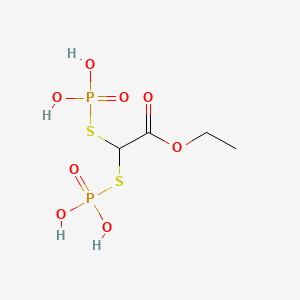
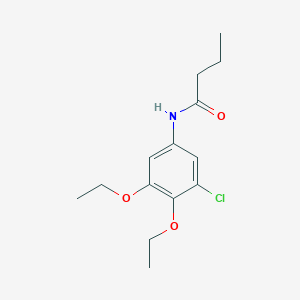
![3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14346222.png)
![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)
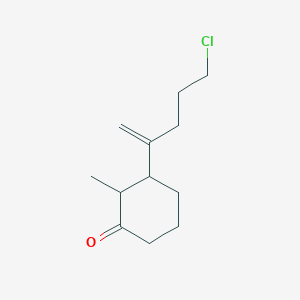
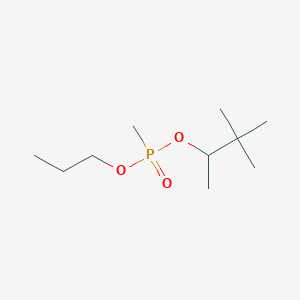
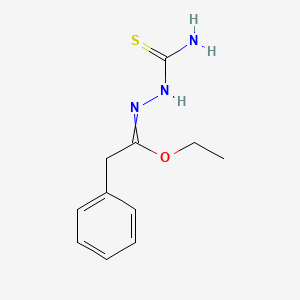
![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)

![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)
![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)
